2-Chloro-4-morpholinobenzaldehyde

Overview

Description

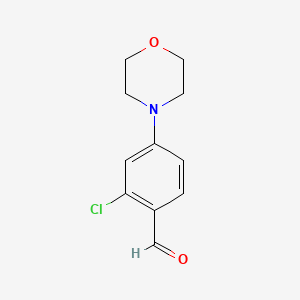

2-Chloro-4-morpholinobenzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 . It has an average mass of 225.671 Da and a monoisotopic mass of 225.055649 Da .

Molecular Structure Analysis

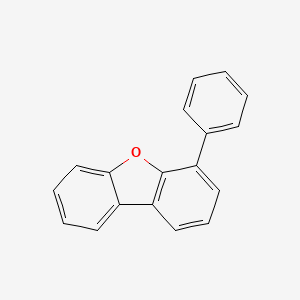

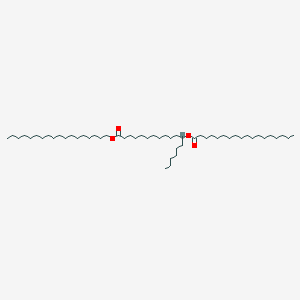

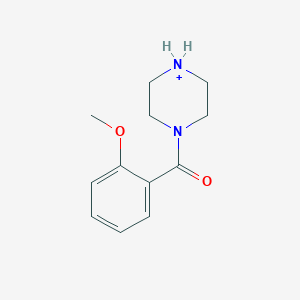

The molecular structure of this compound includes a benzene ring substituted with a chlorine atom, an aldehyde group, and a morpholine ring . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .

Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 403.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.5±3.0 kJ/mol, and it has a flash point of 198.1±28.7 °C . The compound has a refractive index of 1.592 and a molar refractivity of 59.7±0.3 cm3 .

Scientific Research Applications

Complexation with Palladium(II) and Mercury(II)

2-Chloro-4-morpholinobenzaldehyde has been studied for its role in forming complexes with metals like palladium and mercury. Singh et al. (2000) synthesized derivatives of morpholine, which were used to create complexes with palladium(II) and mercury(II), demonstrating the compound's utility in organometallic chemistry (Singh et al., 2000).

Structural Analysis in X-Ray Crystallography

The compound's derivatives have been used in crystallographic studies to understand molecular structures. For instance, Tu et al. (2005) utilized a derivative in X-ray analysis, providing insights into molecular conformation and intermolecular interactions (Tu et al., 2005).

Biological Evaluation as a Molluscicidal Agent

Duan et al. (2014) evaluated a derivative of this compound as a molluscicidal agent, suggesting its potential application in pest control or agricultural research (Duan et al., 2014).

Application in Corrosion Inhibition

The derivatives of this compound have been explored as corrosion inhibitors. Nnaji et al. (2017) investigated its derivatives for inhibiting corrosion in mild steel, indicating its industrial applications, especially in metal preservation (Nnaji et al., 2017).

Catalytic Activities in Zinc(II) Complexes

Chakraborty et al. (2014) explored the role of ligands derived from this compound in zinc(II) complexes, focusing on their catalytic activities. This research contributes to the field of catalysis and material science (Chakraborty et al., 2014).

Nonlinear Optical Material Research

Karthick et al. (2018) conducted studies on a derivative, Morpholinium 2-chloro-4-nitrobenzoate, as a nonlinear optical material. This research is significant in the field of photonics and materials science (Karthick et al., 2018).

Safety and Hazards

The safety information for 2-Chloro-4-morpholinobenzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Mechanism of Action

Mode of Action

It’s known that morpholinyl compounds often interact with their targets through non-covalent interactions such as hydrogen bonding and van der waals forces .

Biochemical Pathways

For instance, some morpholinyl compounds have been found to inhibit key enzymes in certain metabolic pathways .

Pharmacokinetics

It’s known that the morpholinyl group can enhance the bioavailability of certain drugs by improving their solubility and membrane permeability .

Result of Action

Morpholinyl compounds are often associated with a variety of biological activities, including antimicrobial, antifungal, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-morpholinobenzaldehyde . For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-morpholinobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between this compound and aldehyde dehydrogenase is crucial for its biochemical activity. Additionally, this compound can form Schiff bases with primary amines, which are essential in various biochemical processes .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity. For example, high doses of this compound have been associated with liver toxicity and adverse effects on the central nervous system. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can influence its overall biochemical activity and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms .

Properties

IUPAC Name |

2-chloro-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDFLRNDOCVCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428092 | |

| Record name | 2-chloro-4-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-36-6 | |

| Record name | 2-Chloro-4-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)

![[4-[1-(4-Carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate](/img/structure/B1599400.png)